1-Methyl-3-piperidineacetic acid HCl

Lipophilicity Drug-likeness Permeability

CNS drug discovery programs often stall due to scaffolds with poor BBB permeability. This compound provides a strategic solution. • TPSA 40.5 Ų-18% lower than non-methylated analog-optimized for BBB penetration. • 0.5-unit LogP reduction isolates N-methylation SAR effects without confounding changes. • Only 2 rotatable bonds (vs. 3 for 4-substituted isomer)-ideal for fragment-based drug discovery. Available as hydrochloride salt, ≥95% purity, ready for immediate dispatch.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67
CAS No. 2418643-93-1
Cat. No. B2478220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-piperidineacetic acid HCl
CAS2418643-93-1
Molecular FormulaC8H16ClNO2
Molecular Weight193.67
Structural Identifiers
SMILESCN1CCCC(C1)CC(=O)O.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-9-4-2-3-7(6-9)5-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
InChIKeyXMWPWHUQFOCNSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-piperidineacetic acid HCl: Regiochemically Defined Building Block


1-Methyl-3-piperidineacetic acid HCl (CAS 2418643-93-1) is a six-membered, nitrogen-containing heterocyclic building block in the piperidineacetic acid family [1]. Its core structure features a piperidine ring with a methyl substituent on the nitrogen and an acetic acid moiety attached at the meta (3-) position. As a hydrochloride salt, its molecular formula is C8H16ClNO2 with a molecular weight of 193.67 g/mol. This compound serves as a crucial intermediate, where the precise placement of its functional groups dictates the final properties of target molecules in pharmaceutical and chemical research.

Regiochemically defined building block for meta-substituted piperidine scaffolds.

Hydrochloride salt form may support handling and formulation in research synthesis workflows.

N-methylated intermediate for SAR studies evaluating lipophilicity and conformational control.

1-Methyl-3-piperidineacetic acid HCl: Substitution Challenges


Superficially similar piperidineacetic acid derivatives cannot be simply interchanged for 1-Methyl-3-piperidineacetic acid HCl due to the critical influence of N-methylation and regioisomerism on both physicochemical properties and biological outcomes. The presence and position of the methyl group significantly alters molecular descriptors like lipophilicity (LogP) and topological polar surface area (TPSA), which are key determinants of solubility, permeability, and target engagement [1]. Substitution with a non-methylated or a different positional isomer fundamentally changes the compound's behavior as a synthetic intermediate, potentially leading to failed reactions, altered pharmacokinetics in final drug candidates, or a complete loss of biological activity in SAR studies. The following quantitative evidence demonstrates these non-interchangeable differences.

N-methylation critical

Non-methylated analogs may shift physicochemical profiles, altering synthetic intermediate behavior.

Regioisomer mismatch

4-position isomers may introduce different flexibility and steric effects, limiting direct replacement in SAR campaigns.

Class-level inference caution

Computed molecular descriptors guide scaffold selection; confirmatory experimental ADME data may be needed.

1-Methyl-3-piperidineacetic acid HCl: Differentiating Evidence


Lipophilicity Shift by N-Methylation

N-Methylation of piperidine-3-acetic acid to form 1-Methyl-3-piperidineacetic acid HCl results in a quantifiable decrease in lipophilicity, a critical factor in drug design. Compared to the non-methylated parent compound, 3-piperidineacetic acid, the target compound demonstrates a lower computed LogP [2]. This calculated difference suggests altered solubility and membrane permeability profiles, which are decisive factors for in vivo efficacy and ADME parameters.

Lipophilicity (XLogP3)
Class-level inference
Δ -0.5 vs. parent

Reported lower lipophilicity may guide selection for solubility-focused workflows.

Computed descriptor; verify with experimental LogD assays.

Lipophilicity Drug-likeness Permeability

TPSA Reduction via N-Methylation

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to cross biological membranes. N-Methylating 3-piperidineacetic acid reduces the compound's TPSA, indicating improved potential for passive membrane permeation, including the blood-brain barrier (BBB) [2]. This quantifiable reduction is a direct consequence of replacing a hydrogen bond donor with a methyl group.

Polar Surface Area
Class-level inference
40.5 Ų (reduced by 8.8 Ų)

Supports permeability screening context, including CNS-penetrant scaffold design.

TPSA predicts passive permeation; confirm with PAMPA or Caco-2 assays.

Permeability BBBM Oral Bioavailability

Regioisomeric Impact on Flexibility

The point of attachment of the acetic acid group on the piperidine ring directly influences molecular flexibility. The 1-Methyl-3-piperidineacetic acid isomer possesses 2 rotatable bonds, whereas its 4-position regioisomer features 3. This difference can affect the entropic cost of binding to a biological target or the compound's ability to crystallize.

Rotatable Bonds
Class-level inference
2 bonds (1 fewer than 4-isomer)

Reduced flexibility may support fragment-based library design and binding entropy control.

Confirm conformational preference by X-ray or NMR if critical.

Conformational Analysis Entropy Molecular Recognition

1-Methyl-3-piperidineacetic acid HCl: Application Scenarios


CNS Drug Targeting with BBB-Permeable Scaffold

For medicinal chemistry programs targeting central nervous system (CNS) disorders, 1-Methyl-3-piperidineacetic acid HCl provides a strategic advantage. Its TPSA of 40.5 Ų, which is 18% lower than the non-methylated analog [1], places it firmly within the typical range for BBB-penetrant compounds. Using this scaffold for library synthesis biases the resulting candidates towards favorable CNS exposure profiles from the outset of the project.

SAR Analysis of Basicity and Lipophilicity

The calculated 0.5-unit reduction in LogP compared to 3-piperidineacetic acid [2] makes this compound an essential tool in Structure-Activity Relationship (SAR) studies. Researchers can use it to isolate and understand the specific contributions of N-methylation to a lead compound's potency and ADME properties, without simultaneously introducing other structural changes.

Fsp3-Rich Rigid Fragment Library

With only 2 rotatable bonds, the 1-Methyl-3-piperidineacetic acid scaffold is inherently more rigid than its 4-substituted regioisomer, which has 3 [3]. This reduced flexibility makes it a prime choice for developing fragment-based drug discovery (FBDD) libraries. A more pre-organized, rigid starting fragment can lead to improved binding thermodynamics and a higher hit rate when screening against challenging and conformationally complex drug targets.

Application
Selection Property
Validation Focus
CNS-Penetrant Scaffold Design
Computed TPSA below 60 Ų
Verify blood-brain barrier permeation in model assays
Lipophilicity-Driven SAR
N-methylated analog with lower computed LogP
Confirm experimental LogD and solubility profile
Rigid Fragment Library Synthesis
Restricted rotatable bond count vs. 4-isomer
Assess binding thermodynamics and hit rates in FBDD

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